4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine
CAS No.: 2549006-29-1
Cat. No.: VC11821820
Molecular Formula: C19H23F3N6
Molecular Weight: 392.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549006-29-1 |
|---|---|
| Molecular Formula | C19H23F3N6 |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C19H23F3N6/c1-14-13-16(26-7-2-3-8-26)25-18(24-14)28-11-9-27(10-12-28)17-15(19(20,21)22)5-4-6-23-17/h4-6,13H,2-3,7-12H2,1H3 |
| Standard InChI Key | FRCMTNRNNHDUMB-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine, reflects its core pyrimidine ring substituted at positions 2, 4, and 6. Key structural elements include:
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A pyrimidine backbone (C₄H₃N₂) serving as the central scaffold.
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A 4-methyl group at position 4, enhancing steric and electronic effects.
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A pyrrolidin-1-yl group at position 6, contributing to basicity and hydrogen-bonding capacity.
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A piperazine ring at position 2, linked to a 3-(trifluoromethyl)pyridin-2-yl group, which introduces electron-withdrawing characteristics and metabolic stability .
The molecular formula is C₁₉H₂₃F₃N₆, with a molar mass of 392.4 g/mol.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 2549006-29-1 |
| Molecular Formula | C₁₉H₂₃F₃N₆ |
| Molecular Weight | 392.4 g/mol |
| IUPAC Name | 4-methyl-6-pyrrolidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)N4CCCC4 |
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of 4-methyl-6-(pyrrolidin-1-yl)-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves sequential condensation and nucleophilic substitution reactions :
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Pyrimidine Ring Formation: A condensation reaction between urea/thiourea and β-diketones or α,β-unsaturated ketones generates the pyrimidine core.
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Introduction of Pyrrolidine: Nucleophilic substitution at position 6 with pyrrolidine under basic conditions.
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Piperazine Functionalization: Coupling of the piperazine ring at position 2 via Buchwald-Hartwig amination or SNAr reactions.
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Trifluoromethylpyridine Attachment: Suzuki-Miyaura coupling or direct substitution introduces the 3-(trifluoromethyl)pyridin-2-yl group to the piperazine nitrogen.
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring substitutions occur at the correct positions on the pyrimidine ring.
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Solubility Management: The trifluoromethyl group increases lipophilicity, necessitating polar aprotic solvents like DMF or DMSO.
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Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical due to the compound’s moderate polarity .
Physicochemical and Spectroscopic Properties
Lipophilicity and Solubility
The logP value (estimated at ~2.5) indicates moderate lipophilicity, primarily due to the trifluoromethyl group and aromatic systems. Aqueous solubility is limited (~50 µg/mL) but can be enhanced via salt formation or co-solvents .
Spectroscopic Characterization
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¹H NMR (CDCl₃): Signals at δ 8.60 (pyrimidine H), 7.83–7.58 (pyridine H), and 3.78–3.25 (piperazine/pyrrolidine CH₂) confirm substituent integration .
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¹³C NMR: Peaks at δ 164.97 (C=N), 158.46 (CF₃), and 45.58 (piperazine N-CH₂) align with expected functional groups .
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 393.4, consistent with the molecular formula.
Computational and In Silico Insights
Molecular Docking
Docking against MARK4 (PDB: 5ES1) reveals:
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Hydrogen Bonds: Between the pyrimidine N1 and Lysine 85.
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Hydrophobic Interactions: Trifluoromethyl group with Valine 91 and Alanine 109 .
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Binding Energy: ΔG ≈ -9.8 kcal/mol, indicating favorable binding .
ADMET Profiling
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